REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[C:4]([C:10]#N)[C:3]1=[O:12].S(=O)(=O)(O)[OH:14].[OH2:18]>>[CH3:1][N:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[C:4]([C:10]([OH:14])=[O:18])[C:3]1=[O:12]
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(=C(C=C1C)C)C#N)=O
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution is heated on a steam bath for 24 hours
|
Duration
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24 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(=C(C=C1C)C)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |